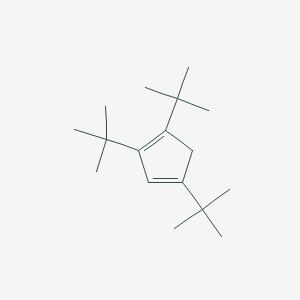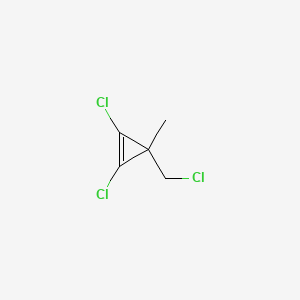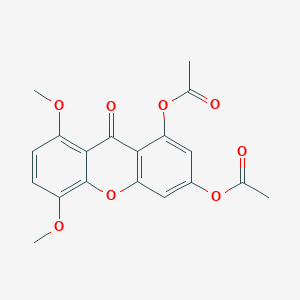![molecular formula C14H20O2 B14295392 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane CAS No. 113727-38-1](/img/structure/B14295392.png)
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane is a chemical compound characterized by its unique structure, which includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane typically involves the reaction of nona-4,6-dien-1-yn-3-ol with oxane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Sodium hydride or other strong bases can be used to deprotonate the alcohol group, facilitating substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to the formation of new compounds. The oxane group can also interact with nucleophiles, facilitating substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane: Unique due to the presence of both alkyne and alkene groups.
Nona-4,6-dien-1-yn-3-ol: Similar structure but lacks the oxane group.
Oxane derivatives: Compounds with similar oxane groups but different substituents.
Propriétés
Numéro CAS |
113727-38-1 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-nona-4,6-dien-1-yn-3-yloxyoxane |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-7-10-13(4-2)16-14-11-8-9-12-15-14/h2,5-7,10,13-14H,3,8-9,11-12H2,1H3 |
Clé InChI |
ZGLXTEQUVCWHRM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC(C#C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



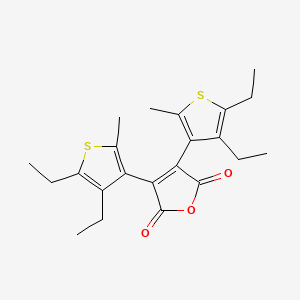
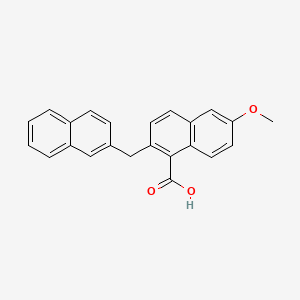
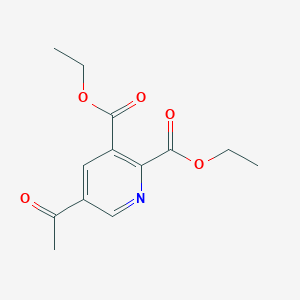
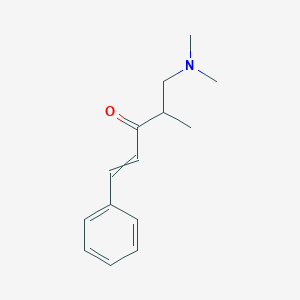
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
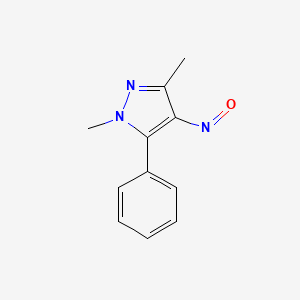
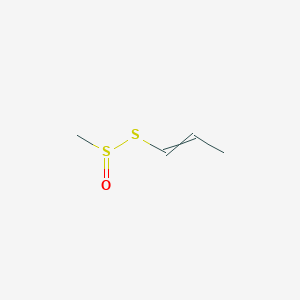
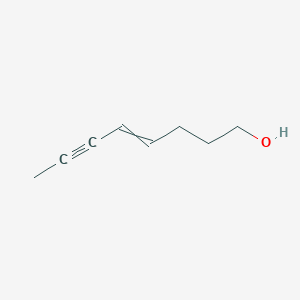
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
